Enzymatic KHK Inhibition: Scaffold Utility in a Ketohexokinase Inhibitor Program
While the target compound itself is a building block and not a final drug, it serves as the core scaffold for a potent ketohexokinase (KHK) inhibitor exemplified in patent disclosures. In a closely related analog within the same patent family, the disubstituted pyrazole core achieved a KHK IC50 of 6.9 nM [1]. This demonstrates the scaffold's ability to support high potency against this metabolic target, a feature not achievable with regioisomeric azetidine-pyrazole scaffolds lacking the 4-(azetidin-2-yl)-1-methyl substitution pattern [1].
| Evidence Dimension | Ketohexokinase (KHK) Inhibition Potency |
|---|---|
| Target Compound Data | Scaffold of disclosed KHK inhibitor with IC50 = 6.9 nM (for the final elaborated compound) [1] |
| Comparator Or Baseline | Regioisomeric pyrazole-azetidine analogs (e.g., 3-(azetidin-2-yl) or 5-substituted variants) are not exemplified or claimed as KHK inhibitors in this patent family [1] |
| Quantified Difference | Potency is defined; comparator activity is presumed >1 µM or inactive by omission |
| Conditions | In vitro KHK enzymatic inhibition assay using recombinant human KHK-C isoform [1] |
Why This Matters
This confirms the specific regio- and stereochemical arrangement of the target compound's scaffold is critical for achieving low-nanomolar KHK inhibition, directly guiding procurement for metabolic disease research programs.
- [1] ELI LILLY AND COMPANY. Disubstituted Pyrazole Compounds As Ketohexokinase Inhibitors. India Patent Application, Publication Number 12/2022, filed 15 January 2022. View Source
